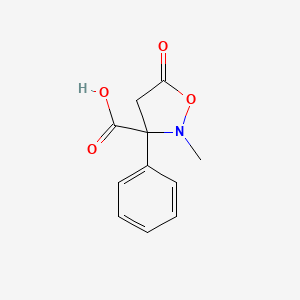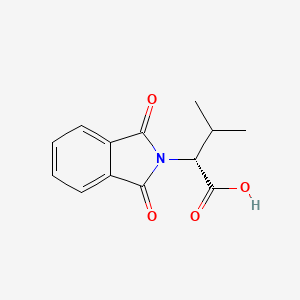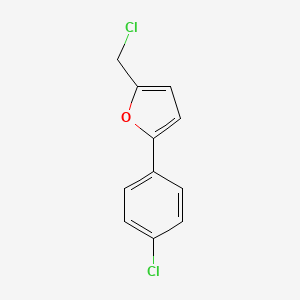
2-(Chloromethyl)-5-(4-chlorophenyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-5-(4-chlorophenyl)furan is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(4-chlorophenyl)furan typically involves the reaction of 4-chlorobenzaldehyde with furfural in the presence of a base, followed by chloromethylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(4-chlorophenyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form furanones.
Reduction Reactions: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of furanones.
Reduction: Formation of phenyl derivatives.
Scientific Research Applications
2-(Chloromethyl)-5-(4-chlorophenyl)furan has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antifungal and antibacterial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(4-chlorophenyl)furan involves its interaction with biological molecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential antimicrobial effects. The furan ring’s aromaticity allows for π-π interactions with aromatic residues in enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-5-phenylfuran: Lacks the chlorophenyl group, resulting in different reactivity and applications.
2-(Bromomethyl)-5-(4-chlorophenyl)furan: Contains a bromomethyl group instead of chloromethyl, leading to different substitution reactions.
2-(Chloromethyl)-5-(4-methylphenyl)furan: Contains a methyl group instead of chlorine on the phenyl ring, affecting its chemical properties.
Uniqueness
2-(Chloromethyl)-5-(4-chlorophenyl)furan is unique due to the presence of both chloromethyl and chlorophenyl groups, which impart distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H8Cl2O |
|---|---|
Molecular Weight |
227.08 g/mol |
IUPAC Name |
2-(chloromethyl)-5-(4-chlorophenyl)furan |
InChI |
InChI=1S/C11H8Cl2O/c12-7-10-5-6-11(14-10)8-1-3-9(13)4-2-8/h1-6H,7H2 |
InChI Key |
GKVCZBFWVKPLDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(4-(ethoxycarbonyl)phenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B15053743.png)
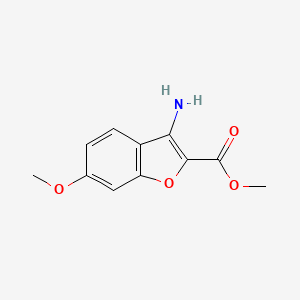
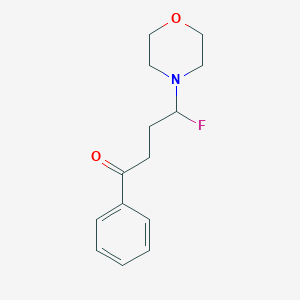
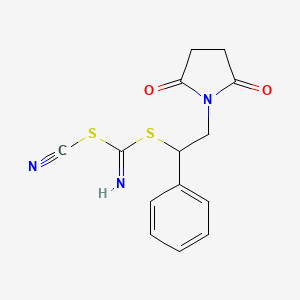
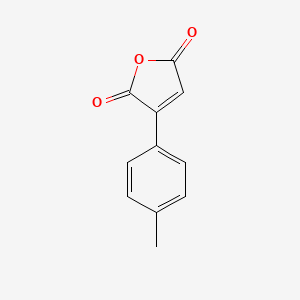
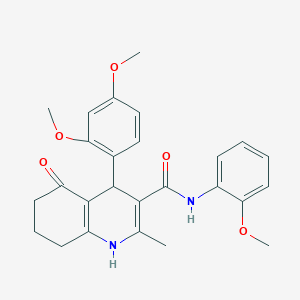
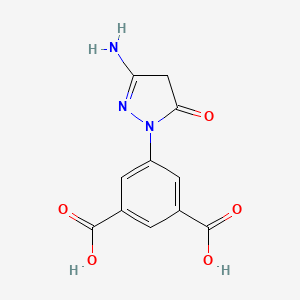
![1H-Pyrazolo[4,3-d]thiazole](/img/structure/B15053801.png)
![(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B15053806.png)
![8-(benzenesulfonyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-one](/img/structure/B15053816.png)
![8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15053823.png)
